molecular formula C16H21N5O2 B12297466 4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine

4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine

Cat. No.: B12297466
M. Wt: 315.37 g/mol
InChI Key: NGTGDDZXKHXXCI-UHFFFAOYSA-N
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Description

4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine is a synthetic organic compound designed for pharmaceutical and medicinal chemistry research. This complex molecule integrates three distinct heterocyclic pharmacophores—a piperidine, a 1,3,4-oxadiazole, and a morpholine ring—into a single scaffold, making it a promising candidate for the development of novel therapeutic agents. The core structural elements of this compound are associated with a range of biological activities. The 1,3,4-oxadiazole ring is a well-known heterocycle that acts as a bioisostere for amides and esters, enhancing binding affinity to biological targets through its hydrogen-bonding capacity . Derivatives of 1,3,4-oxadiazole have demonstrated significant antiproliferative efficacy in vitro, acting as multi-target kinase inhibitors against targets like EGFR and HER-2 . Furthermore, the morpholine ring is frequently incorporated into bioactive molecules to improve solubility and metabolic stability, and its presence is documented in compounds with antidiabetic and anticancer properties . The piperidine moiety is another privileged structure in medicinal chemistry, found in molecules with confirmed antidiabetic and pharmacological activity . Based on its structure, the primary research applications for this compound are in the discovery and synthesis of new multitarget kinase inhibitors for oncology research , particularly targeting receptor tyrosine kinases involved in cancer cell proliferation and angiogenesis . Additionally, its structural features suggest potential for investigation in metabolic disease research , such as for type 2 diabetes, given the activity of similar piperidine and morpholine-containing compounds . Researchers can utilize this chemical as a key intermediate or a novel scaffold to explore new chemical space in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

4-[5-(5-piperidin-3-yl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C16H21N5O2/c1-2-12(10-17-5-1)15-19-20-16(23-15)13-3-4-14(18-11-13)21-6-8-22-9-7-21/h3-4,11-12,17H,1-2,5-10H2

InChI Key

NGTGDDZXKHXXCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CN=C(C=C3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Cyclization of Diacylhydrazides

Diacylhydrazides undergo cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form 1,3,4-oxadiazoles. For the piperidin-3-yl-substituted oxadiazole, piperidine-3-carboxylic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate. Subsequent acylation with a second carboxylic acid (e.g., pyridine-2-carboxylic acid) forms a diacylhydrazide, which cyclizes under POCl₃ to yield the oxadiazole.

Example Protocol :

  • Piperidine-3-carboxylic acid → Hydrazide (NH₂NH₂, EtOH, reflux).
  • Diacylhydrazide formation (pyridine-2-carboxylic acid chloride, DCM, 0°C).
  • Cyclodehydration (POCl₃, 80°C, 4 h).

One-Pot Oxadiazole Synthesis-Functionalization

A streamlined approach involves N-isocyaniminotriphenylphosphorane (NIITP)-mediated coupling of carboxylic acids with aryl iodides. This method, optimized by, enables simultaneous oxadiazole formation and C–H arylation in a single pot. For the target compound:

  • Piperidine-3-carboxylic acid reacts with NIITP to form a monosubstituted oxadiazole.
  • Copper-catalyzed arylation with 2-iodopyridine introduces the pyridyl group.

Key Reaction Parameters :

  • Solvent: 1,4-dioxane.
  • Catalyst: CuI/1,10-phenanthroline.
  • Base: Cs₂CO₃.

Functionalization of the Pyridine Ring with Morpholine

The pyridine moiety must be substituted at the 2-position with morpholine. Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling is employed:

SNAr with Activated Pyridines

2-Chloro-5-(oxadiazolyl)pyridine undergoes SNAr with morpholine under basic conditions. Pre-activation of the pyridine ring via N-oxidation enhances reactivity.

Protocol :

  • Synthesize 2-chloro-5-(5-(piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridine.
  • N-Oxidation (mCPBA, DCM, 0°C).
  • SNAr with morpholine (K₂CO₃, DMF, 100°C).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromopyridine derivatives with morpholine offers superior regiocontrol. This method is ideal for late-stage functionalization.

Optimized Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos.
  • Base: Cs₂CO₃.
  • Solvent: Toluene, 110°C.

Integration of Morpholine and Oxadiazole-Pyridine Fragments

Two convergent routes dominate:

Sequential Coupling (Oxadiazole → Pyridine → Morpholine)

  • Synthesize 5-(piperidin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid.
  • Couple with 2-aminopyridine via EDC/HOBt, followed by cyclization.
  • Introduce morpholine via Buchwald-Hartwig amination.

Yield Data :

Step Yield (%) Conditions
Oxadiazole formation 78 NIITP, CuI, 80°C
Pyridine coupling 65 EDC, DMF, rt
Morpholine introduction 82 Pd catalysis, 110°C

Modular Assembly via Cross-Coupling

  • Prepare 2-morpholinopyridine-5-boronic ester.
  • Suzuki-Miyaura coupling with 5-(piperidin-3-yl)-2-iodo-1,3,4-oxadiazole.

Advantages :

  • Avoids harsh SNAr conditions.
  • Compatible with sensitive substrates.

Late-Stage Functionalization and Challenges

Protecting Group Strategies

  • Piperidine NH : Boc protection during oxadiazole synthesis, removed via TFA post-functionalization.
  • Morpholine Oxygen : Stable under most conditions, eliminating the need for protection.

Byproduct Formation

  • Competing C–H arylation at pyridine C-3 position necessitates careful ligand selection (e.g., 1,10-phenanthroline suppresses undesired sites).

Industrial Scalability and Green Chemistry

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recovery : Immobilized Cu nanoparticles enable reuse across batches.

Chemical Reactions Analysis

Types of Reactions

4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of compounds sharing structural similarities with the target molecule:

Compound Name Key Structural Features Biological Activity Source/Reference
4-(5-(5-(Piperidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)morpholine (Target) Morpholine-pyridine-oxadiazole-piperidine hybrid Not explicitly reported (inference: kinase or enzyme inhibition)
N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) Piperidin-3-yl-oxadiazole with sulfonyl and thioether substituents Lipoxygenase (LOX) inhibition
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole with benzamide and sulfamoyl groups Antifungal activity (vs. Candida spp.)
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine Morpholine-pyridine-boronic ester Suzuki-Miyaura cross-coupling precursor (no direct bioactivity reported)
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Piperidine-oxadiazole with isopropyl substituent Intermediate for drug discovery (specific activity not detailed)
G007-LK (4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile) Triazole-oxadiazole hybrid with pyridine and nitrile groups Potent Tankyrase 1/2 inhibitor (anticancer applications)

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 8a LMM5 G007-LK
Molecular Weight ~390 g/mol (calculated) ~550 g/mol ~520 g/mol ~580 g/mol
Solubility Moderate (morpholine) Low (lipophilic sulfonyl) Low (benzamide) Moderate (nitrile)
Metabolic Stability High (oxadiazole) Moderate (thioether) Low (sulfamoyl) High (triazole)
Key Substituent Impact Morpholine enhances solubility; piperidine aids target binding Sulfonyl group improves enzyme interaction Benzamide increases lipophilicity Nitrile enhances binding affinity

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